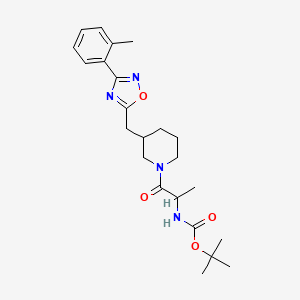

![molecular formula C22H17F3N2O2S B2506347 N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478081-08-2](/img/structure/B2506347.png)

N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related compounds and their properties.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the functionalization of the nicotinamide scaffold. For instance, the synthesis of N-(4-hydroxyphenyl)-all-trans-retinamide involved the reaction of a retinoid with a hydroxyphenyl group, which showed potent biological activity and lower toxicity compared to other retinoids . Similarly, the synthesis of sulfonamides incorporating the sulfanilamide scaffold was achieved by reacting the amino moiety with various electrophiles to yield disubstituted sulfonamides . These methods suggest that the synthesis of "N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide" would likely involve a multi-step reaction, starting with the nicotinamide core and introducing the phenoxyphenyl and trifluorobutenylsulfanyl groups through selective reactions.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can significantly influence their biological activity. For example, the conformation of the pyridine ring relative to the amide group in N-alkyl-2-(methylsulfanyl)nicotinamide derivatives was found to be more twisted in substituted compounds compared to unsubstituted ones . This torsion can affect the compound's ability to interact with biological targets. The presence of substituents such as the trifluorobutenylsulfanyl group could similarly impact the conformation and, consequently, the activity of "N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide".

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions depending on their substituents. The sulfanilamide derivatives, for instance, were tested as inhibitors of carbonic anhydrase isoforms, showing that the introduction of specific functional groups can tailor the compound for inhibition of particular enzymes . The phenoxyphenyl and trifluorobutenylsulfanyl groups in the compound of interest may also confer the ability to interact with specific biological targets, potentially leading to inhibition or activation of certain pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are crucial for their biological function and pharmacokinetics. For example, N-(4-hydroxyphenyl)-all-trans-retinamide showed high concentrations in breast tissue without accumulation in the liver, indicating favorable distribution properties for cancer prevention . The substituted N-phenyl nicotinamides were found to induce apoptosis and inhibit microtubule polymerization, demonstrating the importance of chemical structure in determining the biological effects . The specific physical and chemical properties of "N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide" would need to be empirically determined, but its structure suggests it may have unique solubility, stability, and distribution characteristics relevant to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Nicotinamide in Neurocognitive Function

Nicotinamide, a form of vitamin B3, plays a critical role in cellular energy metabolism and has been investigated for its neuroprotective effects. Research suggests that nicotinamide may benefit neurocognitive functions, including memory and learning processes. It has been studied for its potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injuries, indicating its broad spectrum of action in neuroprotection and cognitive enhancement (Rennie et al., 2015).

Anticancer Properties of Nicotinamide Derivatives

Studies have explored the anticancer potential of nicotinamide and its derivatives, demonstrating their capacity to inhibit cancer cell proliferation and induce apoptosis in various cancer types. These findings highlight the promise of nicotinamide derivatives as anticancer agents, supporting their further investigation in cancer therapeutics (Jain et al., 2020).

Environmental and Ecotoxicological Research

Nicotinamide and its derivatives have also been the subject of environmental and ecotoxicological research, examining their fate, biodegradability, and effects on non-target organisms. This line of research is crucial for understanding the environmental impact of pharmaceuticals and personal care products containing nicotinamide and its derivatives, ensuring their safe use and disposal (Kwak et al., 2017).

Role in Metabolic Disorders

Nicotinamide has been investigated for its role in metabolic disorders, including obesity and diabetes. Its involvement in pathways related to insulin sensitivity and energy metabolism presents it as a potential therapeutic agent for managing and preventing these conditions, underscoring the importance of nicotinamide in metabolic health (Miranda et al., 2014).

Propiedades

IUPAC Name |

N-(4-phenoxyphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O2S/c23-19(20(24)25)12-14-30-22-18(7-4-13-26-22)21(28)27-15-8-10-17(11-9-15)29-16-5-2-1-3-6-16/h1-11,13H,12,14H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVJCLVBDIHOKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)SCCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)

![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)

![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)

![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)

![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)